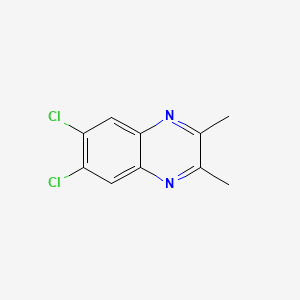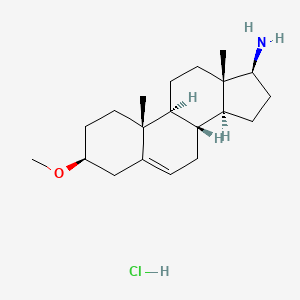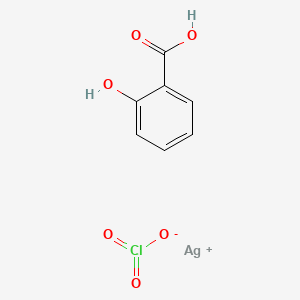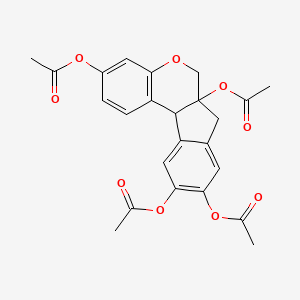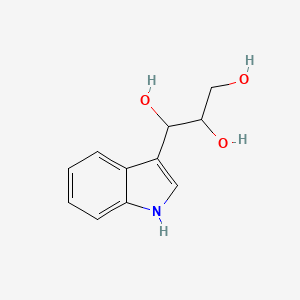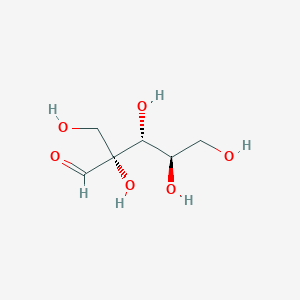
西帕呱
描述
Cyperquat, also known as MPP+ (1-methyl-4-phenylpyridinium), is a positively charged organic molecule . It was used in the 1970s as an herbicide under the trade name Cyperquat . It is a neurotoxin that acts by interfering with oxidative phosphorylation in mitochondria by inhibiting complex I, leading to the depletion of ATP and eventual cell death .
Synthesis Analysis
MPP+ has been known since at least the 1920s, with a synthesis of the compound being published in a German chemistry journal in 1923 . The industrial synthesis of MPP+ for sale as the herbicide Cyperquat used methyl chloride as the source of the methyl group .
Molecular Structure Analysis
Cyperquat has a molecular formula of C12H12N . Its molecular weight is 170.230 Da . The InChI key for Cyperquat is FMGYKKMPNATWHP-UHFFFAOYSA-N .
Chemical Reactions Analysis
Cyperquat is produced in vivo from the precursor MPTP . The process involves two successive oxidations of the molecule by monoamine oxidase B to form the final MPP+ product .
Physical And Chemical Properties Analysis
Cyperquat is a white to beige powder . It has a solubility in water of 10 mg/mL .
科学研究应用
除草剂特性和农业应用
西帕呱在历史上被用作除草剂进行过测试。在 20 世纪 60 年代,它被称为 MPP,并因其除草特性而受到测试 (Drechsel 和 Patel,2008 年)。此外,在农业环境中,特别是在直接播种的低地水稻中,西帕呱已被用于杂草控制。它在控制莎草和对作物产量的影响方面已得到证实,表明了其在提高农业生产力方面的效用 (Akobundu,2006 年)。
药理学见解和健康益处
西帕呱与莎草属植物的关系为其潜在健康益处提供了见解。莎草属植物传统上被用作药用植物,并显示出多种药理活性。最近的研究发现了它在胃保护中的作用,正如一项研究中所证明的那样,其中莎草属植物提取物在大鼠的乙醇诱导胃溃疡模型中表现出显着的胃保护活性 (Elshamy 等人,2020 年)。
生态影响
研究还集中在除草剂(如西帕呱)的生态影响上。例如,在水库中使用百草枯(与西帕呱有关)由于被子植物的破坏而对动物区系产生了间接影响。这表明使用此类化合物对生态的影响更广泛 (Brooker 和 Edwardś,1973 年)。
工业应用
与西帕呱相关的莎草属植物因其工业潜力而受到探索。莎草属植物,一种天然茎纤维,因其物理、化学、机械和热学性质而受到研究。这些特性表明其作为聚合物基体中的增强材料的潜力,表明其工业应用超出了其传统用途 (Mayandi 等人,2016 年)。
作用机制
Cyperquat acts by interfering with oxidative phosphorylation in mitochondria by inhibiting complex I . This leads to the depletion of ATP and eventual cell death . It arises in the body as the toxic metabolite of the closely related compound MPTP . MPTP is converted in the brain into MPP+ by the enzyme MAO-B, ultimately causing parkinsonism in primates by killing certain dopamine-producing neurons in the substantia nigra .
安全和危害
未来方向
While Cyperquat is no longer in use as an herbicide, its ability to induce Parkinson’s disease has made it an important compound in Parkinson’s research since this property was discovered in 1983 . Its closely related structural analog paraquat still finds widespread usage, which raises some safety concerns .
属性
IUPAC Name |
1-methyl-4-phenylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGYKKMPNATWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39794-99-5 (chloride) | |
| Record name | Cyperquat [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048134754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4058106 | |
| Record name | Cyperquat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyperquat | |
CAS RN |
48134-75-4 | |
| Record name | 1-Methyl-4-phenylpyridinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=48134-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyperquat [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048134754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyperquat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYPERQUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R865A5OY8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



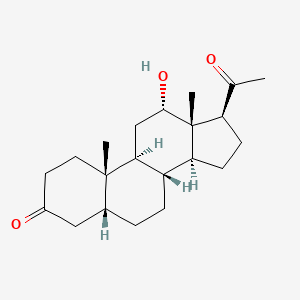
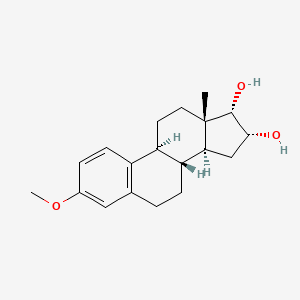
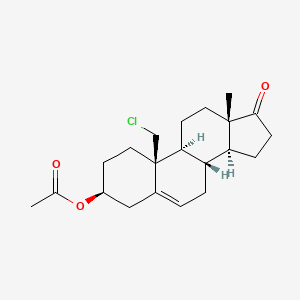
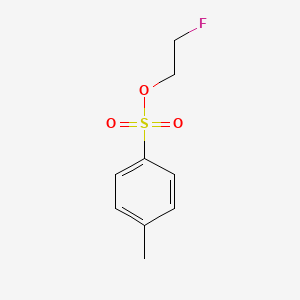
![(1R,5S,7R)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B1210355.png)
![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidin-2-one](/img/structure/B1210357.png)
